ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C25H21BrN2O4 . This compound belongs to the class of benzoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-bromobenzoic acid with ethyl chloroformate to form ethyl 3-bromobenzoate. This intermediate is then reacted with 2-aminoethyl benzoate under specific conditions to yield the final product . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . Additionally, it can bind to receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE can be compared with other benzoquinoline derivatives, such as:
ETHYL 4-{[2-(3-CHLOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
ETHYL 4-{[2-(3-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE: Contains a fluorine atom, which can enhance its stability and alter its interaction with molecular targets.
Properties
IUPAC Name |
ethyl 4-[2-(3-bromobenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O4/c1-2-31-25(30)21-15-28-22-19-9-4-3-6-16(19)10-11-20(22)23(21)27-12-13-32-24(29)17-7-5-8-18(26)14-17/h3-11,14-15H,2,12-13H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFNPAQGSGUUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC(=CC=C3)Br)C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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